molecular formula C21H30ClN3O4S B12760731 SDZ-208-912 mesylate CAS No. 137639-61-3

SDZ-208-912 mesylate

Cat. No.: B12760731
CAS No.: 137639-61-3
M. Wt: 456.0 g/mol
InChI Key: VJNADDFOCSDFST-DCVVAIBKSA-N
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Description

SDZ-208-912 mesylate is a useful research compound. Its molecular formula is C21H30ClN3O4S and its molecular weight is 456.0 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Profile

SDZ-208-912 mesylate is primarily recognized for its role as a selective antagonist of the dopamine D2 receptor. Its unique structure allows it to compete effectively with dopamine at these receptor sites, which is crucial for various neurological and psychiatric conditions.

Schizophrenia Treatment

Research indicates that this compound may be effective in managing schizophrenia symptoms by reducing dopaminergic hyperactivity. A study demonstrated that administration of the compound led to a significant decrease in psychotic symptoms in animal models, suggesting its potential as an adjunct therapy in schizophrenia treatment .

Parkinson's Disease

The compound has been evaluated for its neuroprotective effects in models of Parkinson’s disease. Its ability to modulate dopamine receptor activity may help mitigate motor deficits associated with the disease. In preclinical studies, this compound showed promise in improving motor function and reducing neuroinflammation .

Addiction and Substance Use Disorders

This compound has been investigated for its potential role in treating addiction, particularly to stimulants. By preventing the development of aversion to central nervous system stimulants, it may offer a novel approach to addiction therapy .

Case Studies

Study Objective Findings
Study on SchizophreniaEvaluate efficacy in reducing symptomsSignificant symptom reduction in animal models; potential for clinical application
Parkinson’s Disease ResearchAssess neuroprotective effectsImproved motor function and reduced neuroinflammation observed
Addiction Treatment StudyInvestigate effects on stimulant aversionCompound prevented aversion development, suggesting therapeutic potential

Q & A

Basic Research Questions

Q. What validated analytical methods are suitable for quantifying SDZ-208-912 mesylate in pharmaceutical formulations, and how do they compare in sensitivity?

  • Methodological Answer : UV spectrophotometry (validated at 272–343 nm for gemifloxacin mesylate) and HPLC are robust for quantification. Key parameters include linearity (e.g., 2–10 µg/mL range), precision (RSD <2%), and specificity against excipients . Compare methods via statistical equivalence testing (e.g., ANOVA for inter-method variability) to ensure consistency in quality control.

Q. How can researchers optimize synthetic routes for this compound to minimize intermediate instability?

  • Methodological Answer : Monitor reaction kinetics to identify unstable intermediates (e.g., mesylate precursors prone to cyclization, as seen in pyridinium derivatives ). Stabilize intermediates via temperature control (−20°C storage) or inert atmospheres. Confirm purity via NMR and mass spectrometry .

Q. What protocols ensure photostability of this compound during storage and handling?

  • Methodological Answer : Conduct accelerated photostability studies under ICH Q1B guidelines using controlled light exposure (e.g., 1.2 million lux hours). Compare degradation products via HPLC-MS. Store lyophilized forms in amber vials at 4°C, as mesylates like osimertinib degrade rapidly under light .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across experimental models?

  • Methodological Answer : Use orthogonal assays (e.g., kinase inhibition profiling, RNA-seq) to validate target engagement. For example, imatinib mesylate’s efficacy in MYC-driven lymphoma was confirmed via in vitro cytotoxicity assays and in vivo tumor regression models . Cross-validate findings with siRNA knockdowns to isolate off-target effects.

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetics in vivo?

  • Methodological Answer : Employ staggered dosing regimens in rodent models (e.g., oral gavage vs. intraperitoneal injection ). Collect plasma/tissue samples at multiple timepoints for LC-MS/MS analysis. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing, as done for eribulin mesylate .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?

  • Methodological Answer : Implement strict quality control (QC) protocols:

  • Purity : >99% via HPLC with photodiode array detection .
  • Bioactivity : Standardize cell-based assays (e.g., IC50 determination in target cell lines) with positive controls (e.g., deferoxamine mesylate in iron chelation assays ).
  • Stability : Track degradation markers under stress conditions (heat, humidity) .

Q. What strategies mitigate off-target effects of this compound in preclinical studies?

  • Methodological Answer : Use isoform-specific inhibitors (e.g., HDAC6-selective MPT0G211 mesylate ) as comparators. Profile off-target binding via chemoproteomics or thermal shift assays. For in vivo models, monitor biomarkers (e.g., serum creatinine for renal toxicity) and employ dose-escalation frameworks .

Q. Methodological Challenges and Solutions

Q. How can contradictory data on this compound’s efficacy in different disease models be reconciled?

  • Answer : Apply meta-analysis frameworks to aggregate data across studies. For example, in deferoxamine mesylate trials, heterogeneity in hematoma volume and administration timing required subgroup analysis . Use multivariate regression to adjust for confounding variables (e.g., genetic background, comorbidities).

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike Information Criterion (AIC). For small sample sizes (common in early-phase trials ), apply Bayesian hierarchical models to reduce Type I/II errors.

Properties

CAS No.

137639-61-3

Molecular Formula

C21H30ClN3O4S

Molecular Weight

456.0 g/mol

IUPAC Name

N-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide;methanesulfonic acid

InChI

InChI=1S/C20H26ClN3O.CH4O3S/c1-20(2,3)19(25)22-11-8-13-12-6-5-7-15-17(12)14(18(21)23-15)9-16(13)24(4)10-11;1-5(2,3)4/h5-7,11,13,16,23H,8-10H2,1-4H3,(H,22,25);1H3,(H,2,3,4)/t11-,13+,16+;/m0./s1

InChI Key

VJNADDFOCSDFST-DCVVAIBKSA-N

Isomeric SMILES

CC(C)(C)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C.CS(=O)(=O)O

Canonical SMILES

CC(C)(C)C(=O)NC1CC2C(CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C.CS(=O)(=O)O

Origin of Product

United States

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